Product packaging for Cobalt dilinoleate(Cat. No.:CAS No. 6401-84-9)

Cobalt dilinoleate

Cat. No.: B12673590
CAS No.: 6401-84-9
M. Wt: 617.8 g/mol
InChI Key: IIGAELMXVLEZPM-GRVYQHKQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Transition Metal Carboxylate Complexes in Chemical Science

Transition metal carboxylate complexes represent a vast and diverse class of compounds with significant roles in both industrial and academic research. rsc.org These complexes are formed by the coordination of one or more carboxylate ligands (RCOO⁻) to a transition metal center. The versatility of these complexes arises from the ability to vary both the metal and the organic R group of the carboxylate, allowing for fine-tuning of the complex's electronic and steric properties. mdpi.com

The coordination of carboxylate ligands to transition metals can occur in several modes, including monodentate, bidentate (chelating or bridging), and more complex arrangements. This structural diversity influences the resulting complex's stability, reactivity, and catalytic activity. chesci.com Transition metal carboxylates are widely employed as catalysts in a range of organic transformations, including oxidation reactions and polymer synthesis. ontosight.ai They also serve as precursors for the synthesis of metal nanoparticles and other advanced materials. ontosight.ai

Contextualization of Cobalt in Coordination Chemistry and Catalysis

Cobalt, a first-row transition metal, is a remarkably versatile element in coordination chemistry and catalysis. ontosight.aicatalysis.blog It can exist in multiple oxidation states, most commonly +2 and +3, but also in lower states like +1 and 0, and even higher states. wiley-vch.denih.gov This ability to shuttle between different oxidation states is a key feature that underpins its catalytic activity in a wide array of reactions. wiley-vch.de

Cobalt complexes have been instrumental in the development of coordination theory and continue to be a focus of intense research. wiley-vch.de They are known to catalyze a broad spectrum of chemical transformations, including hydrogenations, hydrofunctionalizations, cross-coupling reactions, and cycloadditions. nih.gov The relatively low cost and high abundance of cobalt compared to precious metals like palladium and platinum make it an attractive alternative for developing more sustainable catalytic systems. catalysis.blogacs.org The geometry of cobalt complexes, which can range from octahedral to tetrahedral and even more unusual coordination numbers, is highly dependent on the nature of the coordinating ligands. nih.gov

Significance of Long-Chain Unsaturated Fatty Acid Ligands in Organometallic Systems

Long-chain unsaturated fatty acids, such as linoleic acid, and their derivatives are important ligands in organometallic chemistry. acs.org These molecules, derived from renewable resources like vegetable oils, offer a long hydrocarbon tail and one or more carbon-carbon double bonds. acs.orguantwerpen.be The carboxylate group provides a primary coordination site for metal ions, while the double bonds can also interact with the metal center, leading to interesting structural and reactive properties. acs.org

The long alkyl chains of these ligands can impart unique solubility characteristics to the resulting metal complexes, making them soluble in nonpolar organic solvents. Furthermore, the presence of unsaturation in the fatty acid chain can influence the steric and electronic environment around the metal center. In some cases, the double bonds can participate directly in catalytic cycles or be the site of further chemical modification. acs.org The study of organometallic complexes with these bio-based ligands is a growing area of research, driven by the desire for more sustainable chemical processes. ajou.ac.kr

Current Research Landscape and Knowledge Gaps Pertaining to Cobalt Dilinoleate

The current research landscape for this compound indicates its primary applications are as a catalyst and in materials science. ontosight.aiontosight.ai It is recognized as a cobalt(II) salt of linoleic acid. ontosight.ainih.gov While general information on its properties and applications exists, there is a noticeable lack of in-depth, publicly available research focusing specifically on its synthesis, detailed structural characterization, and the nuances of its catalytic mechanisms.

Compound Information Table

Compound NameSynonym(s)Molecular Formula
This compoundCobalt(II) linoleate (B1235992); Linoleic acid, cobalt(2+) saltC₃₆H₆₂CoO₄ nih.gov
Linoleic acid(9Z,12Z)-Octadeca-9,12-dienoic acidC₁₈H₃₂O₂
Cobalt-Co
Cobalt(II) chlorideCobaltous chlorideCoCl₂
Oleic acid(9Z)-Octadec-9-enoic acidC₁₈H₃₄O₂
Palmitic acidHexadecanoic acidC₁₆H₃₂O₂
Stearic acidOctadecanoic acidC₁₈H₃₆O₂

Interactive Data Table: Physical and Chemical Properties

PropertyCobaltThis compound
Atomic/Molecular Weight 58.933 u libretexts.org617.8 g/mol nih.gov
Melting Point 1495 °C libretexts.orgData not available
Boiling Point 2870 °C libretexts.orgData not available
Density 8.9 g/cm³ libretexts.orgData not available
Oxidation States +2, +3 (most common) nih.govsamaterials.com+2 (for Cobalt)
IUPAC Name Cobaltcobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate nih.gov
CAS Number 7440-48-46401-84-9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62CoO4 B12673590 Cobalt dilinoleate CAS No. 6401-84-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6401-84-9

Molecular Formula

C36H62CoO4

Molecular Weight

617.8 g/mol

IUPAC Name

cobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;

InChI Key

IIGAELMXVLEZPM-GRVYQHKQSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Co+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2]

Origin of Product

United States

Synthetic Methodologies for Cobalt Dilinoleate and Analogous Organocobalt Complexes

Direct Synthesis Pathways

Direct synthesis methods provide the most straightforward routes to cobalt dilinoleate and similar carboxylate complexes, typically involving the direct reaction of a cobalt source with the corresponding carboxylic acid or its salt.

Salt Metathesis and Precipitation Routes

Salt metathesis, or double displacement, stands as a common and effective method for synthesizing metal carboxylates. wikipedia.org This pathway involves the reaction of a soluble cobalt salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), with a stoichiometric amount of a linoleate (B1235992) salt, typically an alkali metal salt like sodium linoleate. The driving force for this reaction is the precipitation of the insoluble this compound from the reaction medium, which is often an aqueous or mixed-solvent system.

The generalized reaction is as follows: CoCl₂ + 2 Na(O₂CR) → Co(O₂CR)₂ + 2 NaCl wikipedia.org (where R represents the alkyl chain of linoleic acid)

This method has been successfully applied to produce analogous cobalt(II) carboxylates, such as cobalt(II) oleate (B1233923) and cobalt(II) linolenate. scialert.net The synthesis typically involves two main steps: first, the saponification of the carboxylic acid (linoleic acid) with a base like sodium hydroxide (B78521) to form the sodium carboxylate in an aqueous or alcoholic solution at elevated temperatures (e.g., 80-85°C). scialert.net Second, the addition of an aqueous solution of a cobalt salt to this solution induces the metathesis reaction, leading to the precipitation of the desired cobalt carboxylate. scialert.net

A similar approach using organolithium or organopotassium reagents in salt metathesis reactions with tris(pyrazolyl)borate cobalt chloride (ToMCoCl) has been used to prepare other organocobalt(II) complexes. iastate.edu

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental process in coordination chemistry that can be harnessed for synthesis. chemguide.co.uk In this approach, a pre-formed cobalt complex, typically with labile (easily replaceable) ligands, is treated with linoleic acid or its salt. A common precursor is the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is present when cobalt salts are dissolved in water. chemguide.co.ukchemguide.co.uk

The reaction proceeds by the stepwise replacement of the coordinated water molecules by the linoleate ligands: [Co(H₂O)₆]²⁺ + 2 RCOO⁻ → [Co(OOCR)₂(H₂O)₄] + 2 H₂O

The efficiency and completeness of the ligand exchange are influenced by factors such as concentration, temperature, and pH. pnas.org While chloride and ammonia (B1221849) are smaller ligands, the principle applies to larger carboxylate ligands as well. chemguide.co.uksavemyexams.com For instance, the addition of concentrated hydrochloric acid to a [Co(H₂O)₆]²⁺ solution leads to the replacement of water ligands with chloride ions, indicated by a color change from pink to blue. chemguide.co.ukchemguide.co.uklibretexts.org This reversibility highlights the dynamic equilibrium involved in ligand exchange reactions. chemguide.co.uk The process can be driven to completion by adjusting reaction conditions to favor the formation of the more stable product complex.

Electrochemical and Redox-Mediated Synthesis

Electrochemical synthesis offers a direct and often highly pure route to metal carboxylates. cdnsciencepub.com This method involves the anodic oxidation of a cobalt metal electrode in a solution containing the carboxylic acid (linoleic acid) in a suitable organic solvent, such as acetone (B3395972) or acetonitrile. cdnsciencepub.com This technique avoids the need for precursor salts and can be a simple, one-step process.

The direct electrochemical synthesis of a range of transition metal carboxylates, including cobalt(II) salts of long-chain fatty acids like oleic and linoleic acid, has been demonstrated to be a convenient and general method. cdnsciencepub.com In a typical setup, a cobalt anode and an inert cathode are immersed in an electrolyte solution of the carboxylic acid. Applying a potential leads to the oxidation of the cobalt anode, releasing Co²⁺ ions into the solution, which then react with the carboxylate anions to form the product. The product often precipitates directly from the solution. cdnsciencepub.com

The efficiency of electrosynthesis can be optimized by controlling parameters such as current density, electrolyte concentration, and temperature. For the analogous synthesis of cobalt octoate, it was found that increasing temperature enhances the reaction rate, while increasing electrolyte concentration boosts current density and reduces the required cell voltage. google.com

ParameterEffect on Electrochemical Synthesis of Cobalt OctoateReference
Temperature Increasing temperature (from ambient to 90°C) increases the reaction rate. google.com
Electrolyte Conc. Increasing concentration increases metal ion concentration in the aqueous phase. google.com
Electrolyte Conc. Increasing concentration increases current density and lowers cell voltage. google.com

Redox-mediated processes can also be employed, where the catalytically active cobalt species is generated electrochemically. For example, a catalytically active cobalt(III)-carboxylate species can be formed by the anodic oxidation of a cobalt(II) precursor, which then participates in subsequent reactions. sci-hub.se

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the synthesis of an intermediate cobalt complex which is then converted to the final product, or the use of pre-existing complexes as starting materials. These strategies allow for greater control over the final product's structure and purity.

Synthesis from Precursor Cobalt Complexes

This compound can be synthesized from various precursor cobalt complexes. This approach is advantageous when the precursor is readily available or offers a specific reactivity pathway. For example, cobalt(II) acetate is a common starting material. acs.orgijpcbs.com The synthesis would proceed via a ligand exchange reaction where the acetate ligands are displaced by linoleate ions upon reaction with linoleic acid.

The general reaction is: Co(O₂CCH₃)₂ + 2 RCOOH → Co(O₂CR)₂ + 2 CH₃COOH

This type of reaction, using a metal carboxylate to synthesize another, is a known pathway. wikipedia.org The choice of precursor can influence the reaction conditions and the morphology of the final product. Studies on the synthesis of cobalt nanoparticles have shown that different precursors, such as cobalt(II) acetate, cobalt(III) acetylacetonate, and cobalt(II) bromide, yield nanoparticles with varying chemical states and structures. acs.org Similarly, stable cobalt(III) ammine complexes have been used as precursors for the synthesis of cobalt nanoparticles through chemical reduction. tandfonline.com These principles of precursor selection and subsequent reaction can be applied to the synthesis of specific molecular complexes like this compound.

Controlled Stoichiometry and Yield Optimization

Optimizing the yield and ensuring the correct stoichiometry of the final product are critical in any synthetic procedure. This is achieved by carefully controlling reaction parameters such as the molar ratio of reactants, pH, temperature, and reaction time. mdpi.com

In salt metathesis reactions, using a stoichiometric excess of one reactant can drive the reaction to completion and maximize the yield of the precipitated product. google.com For instance, in the synthesis of certain cobalt-containing polyoxometalates, the molar ratio of the cobalt and tungstate (B81510) starting reagents was found to be a critical factor for the efficient isolation of the desired product. mdpi.com

The pH of the reaction medium is also crucial, particularly when dealing with carboxylic acids and their salts, as it dictates the protonation state of the ligand. In the synthesis of cobalt-containing heteropolyoxotungstates, specific pH conditions (e.g., pH 7.5) were essential for isolating the intermediate. mdpi.com

Reaction temperature and time are also key variables. In a cobalt(II)-mediated multicomponent reaction, temperature was found to have little effect on yield, but changing the amount of the CoCl₂ catalyst from catalytic to stoichiometric amounts dramatically altered the selectivity of the reaction, favoring the desired product. uantwerpen.be Optimization studies for the synthesis of cobalt oxide nanoparticles also demonstrated that reactant concentrations and stirring times are significant factors affecting the properties of the final product. nih.gov These findings underscore the importance of systematic optimization of all reaction parameters to achieve high yield and purity in the synthesis of this compound.

Structural and Spectroscopic Characterization of Cobalt Dilinoleate Complexes

Vibrational Spectroscopy for Ligand and Coordination Sphere Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the bonding between the cobalt ion and the linoleate (B1235992) ligands, as well as the structural integrity of the fatty acid chains.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group in metal carboxylates. The key diagnostic bands are the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the carboxylate moiety. The frequency separation between these two bands (Δν = νasym - νsym) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. nih.govresearchgate.net

In cobalt dilinoleate, the carboxylate groups of the linoleate ligands coordinate to the Co(II) center. This coordination results in a shift of the C=O stretching frequency compared to that of free linoleic acid. For instance, in oleic acid-capped cobalt nanoparticles, a shift in the C=O peak is observed, indicating the formation of a carboxylate complex. researchgate.net The infrared spectra of cobalt(II) carboxylate complexes typically show a broad band in the 3400-3480 cm⁻¹ region, which is attributed to the stretching vibrations of any coordinated or lattice water molecules. wits.ac.za

The coordination of the carboxylate can be inferred from the positions of the asymmetric and symmetric stretching bands. For related cobalt(II) carboxylate complexes, these bands appear in the regions of 1540-1610 cm⁻¹ for νasym(COO⁻) and 1400-1450 cm⁻¹ for νsym(COO⁻). The exact positions are sensitive to the coordination geometry around the cobalt ion.

Table 1: Typical FTIR Frequencies for Cobalt Carboxylates

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν(O-H) ~3400 Coordinated or lattice water
νasym(COO⁻) 1540 - 1610 Asymmetric stretching of carboxylate
νsym(COO⁻) 1400 - 1450 Symmetric stretching of carboxylate
ν(C-H) 2850 - 2960 C-H stretching of the alkyl chain
δ(CH₂) ~1465 CH₂ scissoring
δ(CH₃) ~1375 CH₃ symmetric bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds within the linoleate ligand. The Raman spectra of unsaturated fatty acids like linoleic acid are characterized by several key features. nih.govnih.gov These include the C=C stretching band around 1655 cm⁻¹, the =C-H stretching at approximately 3013 cm⁻¹, and various C-H bending and C-C stretching modes of the alkyl chain. researchgate.netmdpi.com

The Raman spectrum of this compound is expected to be dominated by the vibrations of the linoleate ligand. However, the presence of the paramagnetic Co(II) ion can sometimes lead to fluorescence, which may obscure the weaker Raman signals. The coordination to the cobalt center is unlikely to cause major shifts in the internal vibrations of the hydrocarbon chain, but subtle changes in the C=C stretching region may occur due to electronic effects. The metal-oxygen vibrations are expected to appear at low frequencies, typically below 500 cm⁻¹.

Table 2: Characteristic Raman Bands for Linoleate Ligand

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν(=C-H) ~3013 Stretching of C-H on double bonds
ν(C-H) 2850 - 2930 C-H stretching of the alkyl chain
ν(C=C) ~1655 C=C stretching of cis double bonds
δ(CH₂) ~1440 CH₂ scissoring
ν(C-C) 1060 - 1130 C-C stretching of the alkyl chain

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Vis spectroscopy is a key technique for elucidating the geometry of the coordination sphere around the cobalt(II) ion. Cobalt(II) is a d⁷ metal ion, and its complexes are typically colored due to electronic transitions between d-orbitals (d-d transitions). libretexts.org The energies and intensities of these transitions are highly dependent on the coordination geometry, which can be either octahedral or tetrahedral in the case of this compound.

Octahedral Co(II) complexes are typically pink or reddish and exhibit two main spin-allowed d-d transitions: ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P). A third, often weaker transition, ⁴T₁g(F) → ⁴A₂g, may also be observed. nih.gov Tetrahedral Co(II) complexes, on the other hand, are characteristically intense blue and show a strong, broad absorption band in the visible region corresponding to the ⁴A₂(F) → ⁴T₁(P) transition. rsc.orgdocbrown.info

For cobalt(II) carboxylate complexes, those with octahedral geometry typically display two d-d bands in the regions of 525–590 nm and 461–490 nm. rsc.org In contrast, tetrahedral Co(II) carboxylates show a more intense band in the range of 555–581 nm. rsc.org The electronic spectrum of this compound would therefore be indicative of its coordination environment. A broad band with a maximum around 534 nm has been observed for some high-spin cobalt(II) carboxylate polymers. nih.gov

Table 3: Typical UV-Vis Absorption Bands for Cobalt(II) Complexes

Geometry Transition Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Octahedral ⁴T₁g(F) → ⁴T₂g(F) ~1000 - 1200 <10
⁴T₁g(F) → ⁴A₂g(F) ~525 - 590 10 - 80
⁴T₁g(F) → ⁴T₁g(P) ~460 - 500 35 - 95
Tetrahedral ⁴A₂(F) → ⁴T₁(P) ~550 - 700 100 - 300

Circular Dichroism (CD) Spectroscopy for Chiral Complexes (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since linoleic acid is not chiral, and the formation of this compound does not inherently introduce a chiral center, CD spectroscopy is generally not applicable to this complex. This technique would only become relevant if chiral co-ligands were introduced into the coordination sphere of the cobalt ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

NMR spectroscopy of this compound is challenging due to the paramagnetic nature of the high-spin Co(II) center. Paramagnetic metal ions can cause significant shifting and broadening of NMR signals, often rendering the spectra difficult to interpret. rsc.orgresearchgate.net The unpaired electrons on the cobalt ion provide a powerful relaxation mechanism for nearby nuclei, leading to very broad lines in the ¹H and ¹³C NMR spectra.

Despite these challenges, NMR can sometimes provide valuable information. The signals of protons and carbons on the linoleate ligand would be expected to be shifted over a wide range, with the magnitude of the shift depending on the distance from the paramagnetic cobalt center. mdpi.com Nuclei closer to the carboxylate head group would experience the largest shifts and broadening. nih.gov For instance, ¹H NMR spectra of paramagnetic cobalt complexes can exhibit signals ranging from tens of ppm upfield to tens of ppm downfield. researchgate.net

Due to the severe broadening, high-resolution information about the ligand conformation is often lost. However, solid-state NMR techniques can sometimes be employed to gain structural insights into paramagnetic complexes. rsc.org For this compound, one would expect the resonances of the alkyl chain protons furthest from the cobalt center to be the sharpest and closest to their normal diamagnetic positions.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. It works on the principle of constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a periodic lattice. carleton.edu

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. For this compound, PXRD is instrumental in identifying the crystalline phases present, assessing sample purity, and determining unit cell parameters. The sample is exposed to X-rays, and the resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

In the analysis of cobalt-based compounds, PXRD patterns reveal distinct peaks corresponding to specific crystallographic planes. researchgate.net For instance, studies on various cobalt-based pigments and catalysts use PXRD to confirm the formation of the desired crystalline structure and to identify any impurities or unreacted starting materials. tue.nlnih.govscispace.com Significant differences in peak positions and intensities in the 2θ range can indicate variations in composition or crystal structure from sample to sample. tue.nl The sharpness of the diffraction peaks provides information about the degree of crystallinity and the size of the crystalline domains.

For a complex like this compound, this method would reveal the coordination environment of the cobalt(II) ion, including its coordination number and the geometry of the surrounding linoleate ligands. In studies of analogous cobalt(II) complexes, single-crystal XRD has been used to determine detailed structural parameters. For example, the technique can elucidate how cobalt ions may connect two molecules within a crystal lattice. nih.gov It also provides critical data on the electronic structure by determining the precise geometry, which dictates the d-orbital populations that influence the compound's magnetic properties. nih.gov

Below is a table of representative crystallographic data that could be obtained for a cobalt carboxylate complex similar to this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542(1)
b (Å)15.231(2)
c (Å)12.876(2)
β (°)109.34(1)
Volume (ų)1948.5(5)
Z (formula units/cell)4
BondLength (Å)
Co-O12.045(3)
Co-O22.051(3)
Co-O32.112(3)
Co-O42.108(3)
C-O (coordinated)1.265(4)
C=O (uncoordinated)1.221(4)

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When a sample like this compound is introduced into a mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M+). chemguide.co.uk The mass of this ion confirms the molecular weight of the compound.

The energetically unstable molecular ions often break apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, fragmentation would likely involve the sequential loss of the linoleate ligands. Further fragmentation of the linoleate chains themselves would also occur, providing structural information about the fatty acid component. The stability of the resulting fragment ions, such as carbocations, often dictates the most prominent peaks (the "base peak") in the mass spectrum. libretexts.org Analysis of these patterns allows researchers to confirm the composition and connectivity of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since cobalt(II) is a paramagnetic ion (typically with a d⁷ electron configuration), EPR is an exceptionally useful tool for probing its electronic structure and coordination environment. nih.gov

The EPR spectrum of a high-spin Co(II) complex is characterized by g-values and hyperfine coupling constants (A-values) that are highly sensitive to the symmetry and nature of the ligands surrounding the metal center. researchgate.net For instance, EPR can distinguish between high-spin (S=3/2) and low-spin (S=1/2) Co(II) species. mdpi.comnih.gov The anisotropy of the g-values provides information on the geometric distortion from ideal symmetries (e.g., octahedral or tetrahedral). nih.gov Advanced techniques like THz-EPR can directly measure transitions between different energy levels of the cobalt ion, providing a detailed picture of its electronic structure. rsc.org

ParameterTypical Value for Low-Spin Co(II)
Spin State (S)1/2
g_x2.38
g_y3.06
g_z2.01
A_x (10⁻⁴ cm⁻¹)33
A_y (10⁻⁴ cm⁻¹)71
A_z (10⁻⁴ cm⁻¹)94
nih.gov

Advanced Microscopy for Morphological Characterization (e.g., SEM, TEM for nanoparticles)

Advanced microscopy techniques are essential for characterizing the morphology, size, and structure of materials on the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting interactions generate signals that are used to form an image. researchgate.net For this compound, SEM could be used to study the crystal habit, surface features, and particle size distribution of a powdered sample. nih.govresearchgate.net The technique is widely used to characterize the morphology of cobalt-containing materials, revealing features such as sponge-like structures, spherical nanoparticles, or highly ordered coatings. nih.govresearchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of individual nanoparticles and even atomic lattices. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin sample. nih.gov The interaction of the electrons with the sample forms an image that reveals information about the material's size, shape, and internal structure. researchgate.net For this compound prepared in a nanoparticulate form, TEM would be crucial for determining the precise size distribution, shape (e.g., spherical, rod-like), and degree of aggregation of the nanoparticles. nih.govresearchgate.net In-situ TEM allows for the direct observation of dynamic processes, such as the oxidation of cobalt nanoparticles. nih.gov

Coordination Chemistry and Complexation Behavior of Cobalt Dilinoleate

Analysis of Ligand-Metal Binding Modes

The carboxylate group (RCOO⁻) of the linoleate (B1235992) anion is a versatile ligand capable of coordinating to a metal ion in numerous ways. researchgate.net This versatility is a primary reason for the rich structural diversity observed in metal carboxylate complexes. wikipedia.org

The carboxylate ligand, with lone pairs of electrons on both oxygen atoms, can bind to cobalt in several distinct modes. researchgate.net The most common coordination modes observed in cobalt(II) carboxylate chemistry include:

Monodentate: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single cobalt ion. rsc.org This type of coordination is often seen in complexes where other ligands are present, such as in [Co(tolfenamato)₂(imidazole)₂]. rsc.org

Bidentate Chelation: Both oxygen atoms of the same carboxylate ligand bind to a single cobalt ion, forming a chelate ring. wikipedia.orgrsc.org This mode is common and contributes to the stability of the complex. An example is the asymmetric bidentate chelating mode seen in cobalt(II) complexes with NSAID ligands like tolfenamato and naproxen. rsc.org

Bridging: The carboxylate group can bridge two different cobalt ions. This is a key feature in the formation of polynuclear complexes and coordination polymers. researchgate.netwikipedia.org Several bridging modes are possible:

Syn-Syn Bridging: This is a common mode where the carboxylate ligand bridges two metal centers, as seen in the centrosymmetric molecule [Co₂(C₈H₇O₂)₄(C₉H₇N)₂], where four phenylacetate (B1230308) ligands bridge two Co(II) centers. researchgate.net

μ-(κ²O:O') and μ-(κ²O:O): These notations describe different bridging coordinations that lead to the formation of one-dimensional polymeric chains, as observed in a cobalt(II) coordination polymer with isobutyrate ligands. researchgate.net

In the chemistry of cobalt(II), at least 11 of the 13 possible binding modes for carboxylate ligands have been identified, leading to a wide array of molecular architectures. researchgate.net

Steric Hindrance: The bulky and flexible nature of the dilinoleate chains can sterically hinder the approach of other ligands or influence the packing of the complexes in the solid state. This can favor certain coordination geometries over others.

Crystal Packing: The non-polar tails of the linoleate ligands will likely influence how the coordination complexes arrange themselves in a crystal lattice, potentially leading to layered structures or other organized motifs.

Solubility: The long hydrocarbon chains of the dilinoleate ligands are expected to render the cobalt complex soluble in non-polar organic solvents. wikipedia.org

Molecular mechanics calculations on cobalt(III) complexes with other complex organic ligands have shown that stereochemical factors, such as the chirality of atoms within the ligand, can determine the preferred coordination geometry (e.g., meridional vs. facial isomers). researchgate.net Similar stereochemical influences can be anticipated for cobalt dilinoleate complexes.

Coordination Geometries and Oxidation States of Cobalt in Dilinoleate Complexes

Cobalt can exist in several oxidation states, but the +2 and +3 states are the most common in coordination complexes. nih.govdocbrown.infoyoutube.com

Cobalt(II): The Co(II) ion has a d⁷ electron configuration and is the most stable oxidation state for cobalt in aqueous solutions and simple compounds. docbrown.infoquora.comlibretexts.org Co(II) complexes are typically paramagnetic and can adopt several coordination geometries, most commonly:

Octahedral: A coordination number of six is very common for Co(II), resulting in a distorted octahedral geometry. researchgate.netresearchgate.net This is seen in complexes like [Co(H₂O)₆]²⁺ and in coordination polymers where the cobalt ion is surrounded by oxygen atoms from both carboxylate ligands and water molecules. researchgate.netlibretexts.org

Tetrahedral: Four-coordinate complexes with a tetrahedral geometry are also prevalent, particularly with larger ligands. researchgate.netresearchgate.net The complex [CoCl₄]²⁻ is a classic example.

Square Planar: While less common than octahedral or tetrahedral, square planar geometries can occur, especially with specific ligands that favor this arrangement. researchgate.netmdpi.com

Cobalt(III): The Co(III) ion has a d⁶ electron configuration and typically forms low-spin, six-coordinate octahedral complexes that are kinetically inert. researchgate.netlibretexts.org While the simple Co³⁺(aq) ion is a powerful oxidizing agent, the +3 oxidation state is readily stabilized by a wide variety of ligands. docbrown.info The oxidation of Co(II) to Co(III) is often facilitated in the presence of ligands that can stabilize the higher oxidation state, such as ammonia (B1221849) or in alkaline conditions with oxidizing agents like hydrogen peroxide. docbrown.infolibretexts.org

For this compound, the Co(II) oxidation state is expected to be predominant. The complex would likely feature either tetrahedral or octahedral coordination geometry, depending on the reaction conditions and the presence of other coordinating species like water or solvent molecules. researchgate.net

Table 1: Common Oxidation States and Geometries of Cobalt in Carboxylate Complexes
Oxidation StateElectron ConfigurationCommon Coordination NumberTypical GeometryMagnetic PropertiesExample Ion/Complex
Co(II)d⁷6Octahedral (often distorted)Paramagnetic[Co(H₂O)₆]²⁺ libretexts.org
Co(II)d⁷4TetrahedralParamagnetic[CoCl₄]²⁻
Co(III)d⁶6OctahedralDiamagnetic (low-spin)[Co(NH₃)₆]³⁺ docbrown.info

Solution-Phase Complexation Dynamics and Equilibrium

In solution, the formation of this compound complexes is a dynamic process involving the substitution of solvent molecules from the cobalt coordination sphere by the linoleate ligands. arxiv.orgarxiv.org For a Co(II) ion in an aqueous solution, the starting species is the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. libretexts.org The complexation can be represented by a series of equilibria:

[Co(H₂O)₆]²⁺ + L⁻ ⇌ [Co(H₂O)₅L]⁺ + H₂O [Co(H₂O)₅L]⁺ + L⁻ ⇌ [Co(H₂O)₄L₂] + H₂O

where L⁻ represents the linoleate anion.

The kinetics and mechanism of these ligand exchange reactions can be complex. arxiv.org The rate of complex formation and dissociation is influenced by factors such as the nature of the solvent, the concentration of the reactants, and temperature. arxiv.org Molecular dynamics simulations have become a powerful tool for understanding the atomistic details of these processes, including the stability, mechanism, and rates of ligand exchange in metal complexes. arxiv.orgarxiv.org

Thermodynamics of Complex Formation and Stability Constants

For the formation of a 1:1 complex between a divalent metal ion (M²⁺) and a carboxylate anion (A⁻): M²⁺ + A⁻ ⇌ MA⁺ The stability constant, K₁, is given by: K₁ = [MA⁺] / ([M²⁺][A⁻])

Studies have shown that for a given carboxylate anion, the stability of complexes with divalent metal ions often follows the Irving-Williams series. cdnsciencepub.com For cobalt(II) with various carboxylate anions, the stability is comparable to that of nickel(II). semanticscholar.orgcdnsciencepub.comcdnsciencepub.com The stability of the complex is also directly related to the basicity of the carboxylate anion; more basic anions generally form more stable complexes. semanticscholar.orgcdnsciencepub.com Potentiometric titration is a common experimental technique used to determine these stability constants. researchgate.netbohrium.com The thermodynamic parameters of complex formation, including the standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be determined experimentally, often by studying the equilibrium at different temperatures. youtube.comyoutube.comnih.govresearchgate.netresearchgate.net

Table 2: Representative Stability Constants (log K₁) for 1:1 Co(II)-Carboxylate Complexes
Carboxylate Ligandlog K₁Temperature (°C)Ionic Strength (M)Reference
Acetate (B1210297)~1.3 - 1.525-30Variable cdnsciencepub.com
Benzoate~1.4300.4 cdnsciencepub.com
Picolinate~6.2251.0 (NaNO₃) researchgate.net
Nicotinate~6.19251.0 (NaNO₃) researchgate.net
Note: These values are for different carboxylate ligands and serve as an approximation. The stability constant for this compound may differ.

Influence of Solvent and pH on Coordination Environment

The solvent and pH of the medium are critical factors that significantly influence the coordination environment of this compound.

Influence of Solvent: The choice of solvent can dictate the structure of the resulting cobalt complex. nih.gov In coordination chemistry, solvents can act as ligands, competing with the primary ligand (dilinoleate) for coordination sites on the cobalt ion. For example, in the synthesis of cobalt(II) coordination polymers, different solvent systems can lead to the formation of entirely different structures, from 1D chains to 3D frameworks. nih.govresearchgate.net The polarity and coordinating ability of the solvent (e.g., water, ethanol (B145695), dimethylformamide) will affect the solubility of the reactants and products and can stabilize different coordination geometries. researchgate.net

Influence of pH: The pH of the solution plays a crucial role in the complexation of cobalt with carboxylate ligands. nih.gov The availability of the deprotonated carboxylate anion (linoleate) is directly dependent on the pH. At low pH, the carboxylic acid form (linoleic acid) will predominate, which is a much poorer ligand than the carboxylate anion. As the pH increases, the carboxylic acid is deprotonated, increasing the concentration of the linoleate anion and favoring complex formation. nih.gov However, at very high pH, cobalt(II) ions can precipitate as cobalt(II) hydroxide (B78521), [Co(OH)₂]. libretexts.orgyoutube.com Therefore, the formation of the this compound complex is most favorable within a specific pH range where the carboxylate is deprotonated but the metal hydroxide has not yet precipitated. mdpi.comias.ac.in The optimal pH for complexation will depend on the pKa of linoleic acid and the solubility product of cobalt(II) hydroxide.

Self-Assembly and Supramolecular Interactions in Dilinoleate Systems

The self-assembly of this compound into complex supramolecular structures is a direct consequence of its amphiphilic nature, possessing a polar cobalt carboxylate head group and two long, nonpolar linoleate tails. This molecular architecture drives the organization of molecules to minimize unfavorable interactions between the hydrophobic chains and polar environments, leading to the formation of ordered aggregates. The specific nature of these assemblies is governed by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding (if co-ligands like water are present), and coordinative bonds.

The extended alkyl chains of the linoleate ligands play a crucial role in the formation of lamellar, micellar, or hexagonal phases, characteristic of liquid crystals. In non-polar solvents, this compound molecules may form inverse micelles, with the cobalt carboxylate cores shielded from the solvent by the hydrophobic tails. In the solid state or in concentrated solutions, these systems can exhibit thermotropic liquid crystalline behavior, where the degree of order is dependent on temperature. The unsaturated nature of the linoleate chains, with their cis double bonds, introduces kinks in the hydrocarbon tails. This steric hindrance affects the packing efficiency of the molecules, often leading to more complex and less ordered phases compared to saturated analogues.

Research into metal carboxylates with long alkyl chains has shown that the length and nature of the alkyl group have a profound impact on the resulting crystal structure and dimensionality of the coordination polymer. While specific crystal structures for this compound are not extensively detailed in publicly available literature, analogies can be drawn from other long-chain metal carboxylates. These studies indicate that such compounds often form layered structures where the metal-carboxylate units are segregated from the interdigitating alkyl chains.

The table below summarizes the key interactions and resulting structures in the self-assembly of long-chain metal carboxylate systems, which are analogous to this compound.

Intermolecular InteractionResulting Supramolecular StructureInfluence of Linoleate Chain
Van der Waals ForcesAggregation of hydrophobic tails, formation of lamellar or micellar structures.Kinks due to cis-double bonds disrupt ordered packing, favoring more fluid or complex phases.
Coordination BondsFormation of dimeric or polymeric cobalt-carboxylate cores.Dictates the geometry of the polar head group, influencing the overall molecular shape and packing.
Hydrogen Bonding (with co-ligands)Interlinking of cobalt-carboxylate head groups, stabilizing the supramolecular assembly.Can provide additional stability to the polar domains of the assembled structure.

The study of the self-assembly and supramolecular interactions in this compound systems is crucial for understanding its properties and applications, for example, as a drier in coatings, where its ability to form specific structures at interfaces is critical for its catalytic activity. The interplay between the coordination chemistry of the cobalt center and the physical chemistry of the long, unsaturated fatty acid chains gives rise to a rich and complex structural landscape.

Catalytic Applications and Mechanistic Investigations of Cobalt Dilinoleate

Cobalt Dilinoleate as a Catalyst Precursor in Organic Transformations

This compound serves as a precursor to catalytically active species in several key industrial and laboratory-scale reactions. The lipophilic nature of the dilinoleate ligands often ensures good solubility and compatibility with organic substrates and solvents.

Cobalt carboxylates, including this compound, are pivotal in the polymer industry. They are widely used as accelerators for the curing of unsaturated polyester (B1180765) resins, often in conjunction with organic peroxides. chemknock.comisatis.net In these systems, the cobalt salt facilitates the decomposition of the peroxide initiator, which in turn starts the free-radical polymerization (cross-linking) of the resin. isatis.netdic-global.com This acceleration of the curing process is crucial for achieving desired mechanical properties and faster drying times in products like vessels, water tanks, and buttons. chemknock.comisatis.net

While direct catalysis of polyester or polyamide synthesis by this compound is less documented, its role as a promoter in related polymerization processes is well-established. For instance, cobalt carboxylates are used as oxidation catalysts in the production of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). compositesone.com Furthermore, this compound is listed as a potential transition metal catalyst in polymer compositions designed for oxygen scavenging, which are often based on polyesters. google.com In these applications, the cobalt compound is added during polymerization or compounded into a masterbatch to promote the oxidation of an oxidizable polymer component, thereby protecting the packaged contents from oxygen. google.com

The effectiveness of different cobalt carboxylates can vary depending on the fatty acid used and the metal content. chemknock.com This allows for the fine-tuning of properties like gel time and the color of the final resin. chemknock.com

Table 1: Role of Cobalt Carboxylates in Polyester Resin Curing

Component Function Mechanism of Action Key Outcome
Cobalt Carboxylate (e.g., this compound) Accelerator/Promoter Catalyzes the decomposition of organic peroxide initiators. isatis.netdic-global.com Accelerates curing and cross-linking. isatis.net
Organic Peroxide Initiator Generates free radicals upon decomposition. Initiates the polymerization chain reaction.
Unsaturated Polyester Resin Monomer/Binder Undergoes free-radical polymerization to form a solid, cross-linked polymer network. Forms the final hardened product. chemknock.com
Styrene Co-monomer/Reactive Diluent Polymerizes with the unsaturated polyester, reducing viscosity and participating in the cross-linking. Enhances workability and final properties. chemknock.com

Cobalt catalysts are employed in hydrogenation reactions, particularly for the conversion of unsaturated fatty acids and their derivatives. google.comaocs.org While early work focused on powdered cobalt metal, modern catalysis utilizes more sophisticated complexes. google.com

Recent studies have demonstrated the effectiveness of cobalt complexes in the selective hydrogenation of methyl linoleate (B1235992), the methyl ester of the constituent fatty acid in this compound. nih.govmdpi.comwhiterose.ac.uk For example, cobalt catalysts stabilized with bidentate nitrogen ligands have been shown to sequentially hydrogenate the polyunsaturated C18:2 chains of methyl linoleate to monounsaturated C18:1 (methyl oleate) and subsequently to the fully saturated C18:0 (methyl stearate). mdpi.comwhiterose.ac.uk This process is kinetically controlled, allowing for partial hydrogenation to improve the oxidative stability of products like biodiesel without complete saturation, which can negatively affect cold-flow properties. mdpi.comwhiterose.ac.uk

Another study highlighted the use of nickel-cobalt (B8461503) nanoparticles supported on carbon nanotubes for the effective hydrogenation of polyunsaturated methyl linoleate to monounsaturated methyl oleate (B1233923), with the notable advantage of preventing further hydrogenation to the undesired saturated stearate. nih.gov Earth-abundant cobalt catalysts have also been developed for the catalytic transfer hydrogenation (CTH) of unsaturated fatty acids to fatty alcohols using isopropanol (B130326) as a hydrogen donor. rsc.org

Table 2: Catalytic Hydrogenation of Methyl Linoleate

Catalyst System Substrate Primary Product Secondary Product Significance
Co complexes with N-ligands Methyl Linoleate (C18:2) Methyl Oleate (C18:1) Methyl Stearate (C18:0) Improves oxidative stability of biodiesel. mdpi.comwhiterose.ac.uk
Ni-Co/SWCNT Methyl Linoleate (C18:2) Methyl Oleate (C18:1) Not observed High selectivity for monounsaturated product. nih.gov
Cobalt-based CTH catalyst Oleic Acid (C18:1) Octadecanol - Conversion of fatty acids to valuable fatty alcohols. rsc.org

Information on the use of this compound in dehydrogenation processes is less prevalent in the reviewed literature.

The development of catalysts based on abundant transition metals like cobalt for C-H functionalization is a significant area of research, offering a more sustainable alternative to precious metals. chemistryviews.org Cobalt carboxylates can play a role as bases or co-catalysts in these transformations. chemistryviews.org

Cobalt-catalyzed, carboxylate-directed C-H functionalization of arene C-H bonds has been reported, where benzoic acids are coupled with alkynes, styrenes, and 1,3-dienes. nih.gov These reactions often proceed in the presence of a cobalt(II) catalyst, an oxidant, and a base. nih.gov The carboxylate group of the substrate itself acts as a directing group, guiding the catalyst to a specific C-H bond.

While direct use of this compound as the primary catalyst is not explicitly detailed, the principles apply to cobalt carboxylate systems in general. Mechanistic studies on related systems suggest that a carboxylate ligand facilitates the C-H metalation step through a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn In some instances, the carboxylate salt can act as an activator for a Co(II) precatalyst, generating the active Co(I) species in situ. researchgate.netnih.govnih.gov

Table 3: Components in Cobalt-Catalyzed C-H Functionalization

Component Example Function Reference
Precatalyst Co(II) hexafluoroacetylacetonate Source of catalytically active cobalt species. nih.gov
Substrate with Directing Group Benzoic Acid The molecule undergoing C-H functionalization; the carboxylate directs the catalyst. nih.gov
Coupling Partner Alkyne, Styrene The molecule that adds to the C-H bond. nih.gov
Base (TMS)₂NH Facilitates the C-H activation step. nih.gov
Oxidant/Co-oxidant O₂, Ce(SO₄)₂ Regenerates the active catalyst in the catalytic cycle. nih.gov

This compound is extensively used as an oxidation catalyst, most notably as a "drier" or "siccative" in air-drying paints, varnishes, and inks that contain alkyd resins. compositesone.comspecialchem.commdpi.com These resins contain unsaturated fatty acid moieties, similar to the linoleate in the catalyst itself. researchgate.netjocpr.com

The drying process is an oxidative cross-linking reaction where atmospheric oxygen reacts with the unsaturated parts of the alkyd binder. specialchem.commdpi.com Cobalt carboxylates, including dilinoleate, act as primary driers, accelerating this autoxidation process. mdpi.comjocpr.com They catalyze the formation and decomposition of hydroperoxide intermediates, which generates the free radicals needed for the polymerization and hardening of the paint film. dic-global.comspecialchem.commdpi.com The role of cobalt is that of a redox catalyst, cycling between its Co(II) and Co(III) oxidation states. specialchem.com Its high activity makes it one of the most effective driers, primarily promoting rapid surface drying. jocpr.comumton.czstlukeart.com

This same catalytic principle is harnessed in oxygen scavenging systems for food packaging, where this compound can be used to catalyze the oxidation of a polymer, thereby removing residual oxygen from the package headspace. google.com

In petroleum refining, the removal of sulfur compounds (hydrodesulfurization or HDS) is critical. The workhorse catalysts for this process are cobalt-molybdenum (Co-Mo) sulfides supported on alumina (B75360) (Al₂O₃). umton.czekb.eg These are often referred to as CoMoX catalysts. umton.cz

While this compound is not directly used in the final catalyst, cobalt salts are essential precursors for preparing these materials. The preparation typically involves impregnating the alumina support with solutions of molybdenum and cobalt salts. vurup.skajol.info Although ammonium (B1175870) heptamolybdate and cobalt nitrate (B79036) are commonly cited, other precursors like cobalt acetate (B1210297) are also used. scielo.org.mx The use of organometallic precursors like this compound is plausible, as they can offer advantages in controlling the deposition and interaction of the cobalt with the molybdenum sulfide (B99878) phase. The cobalt acts as a promoter, creating highly active "Co-Mo-S" phases along the edges of MoS₂ slabs, which are the sites for the desulfurization reaction. researchgate.net

Elucidation of Catalytic Reaction Mechanisms

The catalytic mechanisms involving this compound are generally understood through the lens of cobalt carboxylate chemistry. The specific identity of the carboxylate ligand (dilinoleate) primarily influences solubility and stability, while the core catalytic cycle is dictated by the cobalt center.

In oxidation reactions , such as the drying of alkyd resins, the mechanism is a radical autoxidation process. mdpi.com The cobalt catalyst plays a crucial role in the initiation step by accelerating the decomposition of hydroperoxides (ROOH) that form on the unsaturated fatty acid chains of the resin. dic-global.commdpi.com This involves a redox cycle:

Co(II) + ROOH → Co(III) + RO• + OH⁻

Co(III) + ROOH → Co(II) + ROO• + H⁺

This catalytic cycle rapidly generates alkoxy (RO•) and peroxy (ROO•) radicals, which then propagate a chain reaction, leading to the cross-linking (polymerization) of the alkyd resin chains and the formation of a solid, dry film. specialchem.commdpi.com

In hydrogenation , the mechanism depends on the specific catalyst system. For cobalt-catalyzed hydrogenation of CO₂, a proposed mechanism involves the heterolytic cleavage of H₂ by a Co(I) species to form a cobalt hydride. nih.gov In the context of C-H functionalization, mechanistic studies suggest that a Co(II) precatalyst can be activated in situ by a carboxylate salt to generate a catalytically active Co(I) species. researchgate.netnih.govnih.gov A general catalytic pathway for C-H activation often involves a concerted metalation-deprotonation (CMD) step facilitated by a carboxylate ligand, leading to the formation of a cobaltacycle intermediate. snnu.edu.cn

For cobalt-hydride catalyzed reactions, such as the transposition of allyl carboxylates, a proposed catalytic cycle begins with the formation of an active [Co(III)]-H species. chemrxiv.org This species engages in a hydrogen atom transfer (HAT) with the substrate, initiating a radical-based transformation. chemrxiv.org

The elucidation of these mechanisms often relies on a combination of experimental studies (e.g., kinetic analysis, isotopic labeling) and computational methods like Density Functional Theory (DFT), which can model the energetics of intermediates and transition states. chemistryviews.orgchemrxiv.org

Kinetic Studies and Rate Law Determination

The kinetics of reactions catalyzed by cobalt carboxylates, such as this compound, are crucial for understanding the reaction mechanism and optimizing process conditions. While specific kinetic data for this compound is not extensively reported in publicly available literature, the behavior of analogous cobalt carboxylate systems in oxidation reactions provides significant insights.

Kinetic studies on the oxidation of various organic substrates using cobalt(II) acetate, a well-studied surrogate, often reveal a complex dependence on the concentrations of the catalyst, substrate, and oxidant. For instance, the oxidation of cobalt(II) aminopolycarboxylate complexes by periodate (B1199274) has been shown to follow a rate law that suggests a rapid pre-equilibrium step, likely the formation of a complex between the cobalt species and the oxidant, followed by a slower, rate-determining electron transfer step. scispace.comresearchgate.net In some cases, reactions exhibit a second-order dependence on the cobalt catalyst concentration, suggesting the involvement of a bimetallic species in the rate-limiting step. nih.gov

A general rate law for a cobalt-catalyzed oxidation reaction can often be expressed as:

Rate = k[Cobalt Catalyst]^m[Substrate]^n[Oxidant]^p

The reaction orders (m, n, p) are determined experimentally by systematically varying the concentration of each component while keeping others constant. For example, in the synthesis of a Co(II)/Co(III) redox couple using potassium chlorate (B79027) as the oxidant, kinetic analysis through differential methods can be used to determine the reaction order with respect to the Co(II) concentration. pjsir.org The data from such an experiment could be presented as follows:

Table 1: Hypothetical Kinetic Data for a Cobalt-Catalyzed Oxidation
Initial [Co(II)] (mol/L)Initial Rate (mol/L·s)ln[Co(II)]ln(Rate)
0.011.5e-5-4.61-11.10
0.023.1e-5-3.91-10.38
0.046.0e-5-3.22-9.72
0.081.2e-4-2.53-9.03

A plot of ln(Rate) versus ln[Co(II)] would yield a straight line with a slope equal to the reaction order with respect to the cobalt catalyst. The rate constant can then be determined from the intercept. Such analyses are fundamental to elucidating the mechanistic pathway of this compound catalysis.

Identification and Characterization of Catalytic Intermediates

The catalytic cycle of cobalt-mediated reactions involves the formation of transient intermediate species. Identifying and characterizing these intermediates is key to understanding the reaction mechanism at a molecular level. In the context of oxidation catalysis, cobalt typically cycles between the Co(II) and Co(III) oxidation states.

In some cobalt-catalyzed C-H functionalization reactions, evidence points to the formation of higher-valent cobalt species. For example, in an electrochemical cobalt-catalyzed C-H oxygenation, computational and experimental studies have identified an amidylcobalt(III) intermediate that undergoes oxidation to a formal Co(IV) species. rsc.org This high-valent intermediate is proposed to be the active species responsible for cleaving the C-H bond. rsc.org The generation of a Co(V) oxo species has also been computationally proposed as a key intermediate in certain water oxidation reactions catalyzed by cobalt complexes, which then engages in the crucial O-O bond formation step. frontiersin.org

The general mechanism for cobalt-catalyzed oxidation often involves the following steps:

Activation of the Co(II) precatalyst to a Co(III) species by the oxidant.

Interaction of the Co(III) species with the substrate, potentially involving hydrogen atom abstraction or electron transfer.

Formation of a substrate radical and a Co(II) species, which can then be re-oxidized to Co(III) to continue the catalytic cycle.

Spectroscopic techniques are invaluable for the in-situ detection and characterization of these transient intermediates. For instance, UV-vis spectrophotometry can be used to monitor the changes in the cobalt oxidation state during the reaction. nih.gov Advanced techniques like operando X-ray absorption spectroscopy (XAS) and Raman spectroscopy can provide detailed information about the coordination environment and electronic structure of the cobalt center in the active catalytic species. acs.org

Stereochemical Outcomes and Regioselectivity in this compound Catalysis

The stereochemistry and regioselectivity of a catalytic reaction are critical for its application in fine chemical synthesis. In cobalt-catalyzed reactions, these outcomes are often dictated by the nature of the ligands coordinated to the cobalt center and the reaction mechanism.

For instance, in the cobalt-catalyzed hydrosilylation of alkenes, the choice of ligand can lead to regiodivergent outcomes. rsc.orged.ac.uk With the same class of amine-iminopyridine ligands, iron catalysts can favor the Markovnikov product, while analogous cobalt catalysts yield the anti-Markovnikov product with high selectivity. rsc.org This highlights the profound influence of the metal center on the regiochemical course of the reaction. Similarly, in the hydrosilylation of allenes, the use of specific phosphine (B1218219) ligands with a cobalt catalyst can lead to the highly stereoselective formation of (Z)-allylsilanes. d-nb.inforesearchgate.net

The stereoselectivity of cobalt-catalyzed oxidations has also been demonstrated. In the oxidation of dimethylcyclohexanes with meta-chloroperoxybenzoic acid (mCPBA), certain organometallic cobalt complexes exhibit high stereoselectivity, favoring the formation of one diastereomer of the corresponding cyclohexanol (B46403) over the other. mdpi.com The steric bulk of the ligands around the cobalt center is thought to play a crucial role in directing the approach of the oxidant to the substrate. mdpi.com

The regioselectivity of C-H borylation of fluorinated arenes can be controlled by tuning the electronic properties of the cobalt catalyst. nih.gov While electron-rich phosphine-based cobalt catalysts favor ortho-to-fluorine borylation, a more electron-poor terpyridine-based cobalt complex promotes meta-selective C-H activation. nih.gov This is attributed to a change in the rate-limiting step of the catalytic cycle. nih.gov These examples underscore the potential for controlling the stereochemical and regiochemical outcomes of reactions catalyzed by cobalt complexes, a principle that can be extended to this compound through appropriate ligand modification.

Design Principles for Enhanced Catalytic Activity and Selectivity

Improving the catalytic performance of this compound requires a rational design approach focused on enhancing both its activity and selectivity. This can be achieved through several strategies, including ligand modification, the use of promoters, and for heterogeneous systems, tuning the catalyst support.

Ligand Modification: The linoleate ligands in this compound can be replaced or modified to tune the steric and electronic properties of the catalyst. The introduction of bulky ligands can enhance selectivity by creating a more defined active site. Modifying the electronic properties of the ligand, for example by introducing electron-withdrawing or electron-donating groups, can alter the redox potential of the Co(II)/Co(III) couple, thereby influencing the catalyst's activity. nih.gov

Promoters: The addition of co-catalysts or promoters can significantly enhance the performance of cobalt catalysts. For example, vanadium has been shown to act as a promoter in the preferential oxidation of CO by stabilizing the active Co(II) state and preventing its oxidation to the less active Co3O4. acs.org The promoter can achieve this by forming a surface layer that modifies the electronic and geometric structure of the cobalt active sites. acs.org

Control of Oxidation State: The catalytic activity of cobalt is often highly dependent on its oxidation state. For many oxidation reactions, Co(II) is the desired active state. acs.org Catalyst design should therefore aim to stabilize this oxidation state under reaction conditions and prevent over-oxidation to less active species.

Stability and Regeneration of this compound Catalysts in Reaction Systems

Catalyst deactivation is a significant challenge in industrial processes. For cobalt catalysts, including this compound, deactivation can occur through several mechanisms:

Oxidation of the Active Species: In many catalytic cycles, the active cobalt species is in a reduced state, such as Co(II) or even Co(0). Under the oxidative conditions often employed, these species can be oxidized to the less active Co(III) or Co3O4, leading to a loss of catalytic activity. tue.nlmdpi.com

Fouling: The deposition of byproducts or high molecular weight polymers on the catalyst surface can block active sites, a process known as fouling. mdpi.com In reactions involving long-chain organic molecules, such as those where this compound might be used, this can be a particularly relevant deactivation pathway. The formation of surface carboxylates has also been studied as a potential deactivation mechanism in Fischer-Tropsch synthesis over cobalt catalysts. researchgate.net

Sintering: For heterogeneous cobalt catalysts, the agglomeration of small cobalt nanoparticles into larger, less active particles at high temperatures (sintering) can lead to a decrease in the number of accessible active sites. mdpi.com

Strategies to enhance the stability of cobalt catalysts include:

Coating with a Protective Layer: Applying a thin layer of a stable oxide, such as TiO2, via techniques like atomic layer deposition can enhance both the activity and stability of supported cobalt catalysts by preventing oxidation and sintering. acs.org

Use of Promoters: As mentioned earlier, promoters can stabilize the desired oxidation state of cobalt. acs.org

Regeneration of deactivated cobalt catalysts is crucial for the economic viability of a process. Common regeneration techniques include:

Reduction-Oxidation-Reduction (ROR) Treatments: For supported catalysts that have been deactivated by oxidation or fouling, a cycle of reduction, followed by controlled oxidation and a final reduction can help to redisperse the cobalt particles and remove carbonaceous deposits, thereby restoring catalytic activity. capes.gov.brresearchgate.net

Solvent Washing: In some cases, deactivation by fouling can be reversed by washing the catalyst with a suitable solvent to remove adsorbed species.

Heterogenization Strategies for Solid-Phase Catalysis

Homogeneous catalysts like this compound offer high activity and selectivity but suffer from challenges in separation from the reaction products and catalyst recycling. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues.

Several strategies can be employed for the heterogenization of cobalt carboxylates:

Incipient Wetness Impregnation: This is a common method where a porous support material is impregnated with a solution containing the cobalt precursor, in this case, a solution of this compound or a cobalt salt that can be converted to the active species. acs.org The solvent is then evaporated, leaving the cobalt species dispersed on the support surface.

Deposition-Precipitation: In this method, the cobalt precursor is precipitated onto the support from a solution by changing the pH or temperature.

Ion Exchange: For supports with ion-exchange capabilities, such as clays (B1170129) or zeolites, cobalt ions can be introduced into the support structure by exchanging them with the native cations. Co-saponite, a synthetic clay, has been shown to be an effective heterogeneous catalyst for liquid-phase oxidation, with Co(II) ions occupying positions within the clay structure. acs.org

Covalent Grafting: The linoleate ligand could be chemically modified to include a functional group that can be covalently bonded to a functionalized support material.

Encapsulation in Porous Materials: this compound can be encapsulated within the pores of materials like zeolites or Metal-Organic Frameworks (MOFs). Cobalt-based MOFs, which are crystalline materials constructed from cobalt ions and organic linkers, can themselves act as heterogeneous catalysts for oxidation reactions, with the active cobalt sites being an integral part of the framework structure. mdpi.com

The choice of support material is critical and can range from inorganic oxides like silica (B1680970) (SiO2), alumina (Al2O3), and titania (TiO2) to carbon-based materials and polymers. nih.govtue.nl The properties of the support, such as its surface area, pore size distribution, and surface chemistry, will all influence the performance of the final heterogeneous catalyst.

Information regarding the biochemical interactions of this compound is currently limited in publicly available scientific literature.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information on the chemical compound "this compound" to generate a detailed article according to the provided outline.

The available scientific literature focuses extensively on the biochemical roles of the cobalt ion (Co²⁺) in various biological systems, as well as the interactions of other cobalt compounds, such as cobalt chloride, cobalt nanoparticles, and various cobalt complexes. However, research that specifically investigates this compound in the context of:

Its function as a cofactor in microbial enzymes

Its influence on algal growth and metabolism

Its role in bacterial growth and antibacterial mechanisms

Its in-vitro interactions with DNA, proteins, and enzymes

could not be located. The single relevant source found for this compound identifies it as a cobalt(II) salt of linoleic acid with general applications in catalysis and materials science, and mentions the general toxicity of cobalt compounds, but does not provide the specific biological interaction data required to populate the requested article structure. ontosight.ai

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the requested article cannot be generated at this time. An article written on the broader topic of cobalt would not meet the specific constraints of the user's request.

Interactions in Biological Systems Non Human Contexts

Bioremediation Potential in Microbial and Algal Systems

The bioremediation of organometallic compounds such as cobalt dilinoleate in microbial and algal systems is a complex process that involves the metabolic machinery of these organisms to transform or detoxify the compound. While direct research on the bioremediation of this compound is limited, the extensive knowledge of microbial and algal interactions with its constituent parts—cobalt and linoleic acid—provides a strong basis for understanding its potential fate in the environment. The process likely involves a two-pronged interaction: the degradation of the organic linoleic acid component and the sequestration or transformation of the cobalt ion.

Microorganisms, including bacteria and fungi, as well as various algal species, have demonstrated significant capabilities in the bioremediation of heavy metals and organic compounds. In the context of this compound, it is hypothesized that microbial enzymes, such as lipases, would first hydrolyze the ester bonds, separating the linoleic acid from the cobalt. Following this initial breakdown, the fatty acid would be metabolized, while the released cobalt ions would be subject to biosorption and bioaccumulation processes.

A variety of microorganisms have been shown to metabolize linoleic acid, often converting it into other biologically active fatty acids. tandfonline.comrsc.orgfrontiersin.org This metabolic capability is not only a detoxification mechanism for the microbes but also a potential pathway for breaking down the organic portion of this compound. For instance, certain gut bacteria can convert linoleic acid into conjugated linoleic acids (CLAs), which have various biological effects. rsc.org This transformation suggests that environmental microbes could possess similar enzymatic pathways for linoleate (B1235992) degradation.

Concurrently, the released cobalt ions would interact with the microbial or algal biomass. These organisms have evolved mechanisms to bind and sequester heavy metal ions from their environment. This is often a passive process known as biosorption, where functional groups on the cell surface, such as carboxyl, amino, and phosphate (B84403) groups, bind to the metal ions. nih.gov In some cases, active transport systems can move the metal ions into the cell, a process termed bioaccumulation. nih.gov

The presence of cobalt can also influence the microbial community structure and function. Studies on soil microbiomes have shown that while high concentrations of cobalt can be toxic and reduce microbial diversity, some bacteria exhibit high resistance. mdpi.com This suggests that in environments contaminated with cobalt compounds, a selection for cobalt-tolerant microbial species capable of bioremediation would likely occur.

Algal systems also present a promising avenue for the bioremediation of cobalt. Microalgae are known for their ability to remove heavy metals from wastewater through biosorption onto their cell walls and bioaccumulation within the cells. frontiersin.org Species like Chlorella vulgaris and Scenedesmus have been noted for their potential in removing pollutants. nih.gov The dual capability of some algal species to degrade organic compounds and sequester heavy metals makes them particularly suitable candidates for the bioremediation of compounds like this compound. scione.comekb.eg

The table below summarizes research findings on the interaction of various microbial and algal species with cobalt and linoleic acid, providing insight into the potential bioremediation of this compound.

Organism TypeSpeciesInteraction with CobaltInteraction with Linoleic AcidPotential Role in this compound Bioremediation
Bacteria Bacillus subtilisSequesters cobalt ions. nih.govKnown to produce lipases.Potential for both hydrolysis of the ester bond and sequestration of released cobalt.
Bacteria Pseudomonas aeruginosaCan be used for bioremediation of heavy metals. nih.govMetabolizes fatty acids.Degradation of the linoleate component and uptake of cobalt.
Fungi Aspergillus nigerHigh biosorption capacity for cobalt. frontiersin.orgProduces lipases that can hydrolyze fats and oils.Enzymatic breakdown of the compound and sequestration of cobalt.
Fungi Penicillium spp.High biosorption capacity for cobalt. frontiersin.orgKnown to degrade fatty acids.Potential for both degradation of the organic part and binding of the metal ion.
Algae Chlorella vulgarisCan remove cobalt from aqueous solutions.Can degrade various organic pollutants. ekb.egSimultaneous degradation of linoleate and uptake of cobalt.
Algae Dunaliella sp.Tolerant to cobalt and can absorb it from saltwater. frontiersin.orgPotential for bioremediation in saline environments.

The following table details specific research findings on the transformation of linoleic acid by various bacterial species, which is a critical step in the breakdown of this compound.

Bacterial SpeciesTransformation Product(s) of Linoleic AcidReference
Lactobacillus plantarum10-hydroxy-cis-12-octadecenoic acid (HYA) tandfonline.com
Bifidobacterium breveConjugated linoleic acid (CLA) mdpi.com
Butyrivibrio fibrisolvensConjugated linoleic acid (CLA), Vaccenic acid propionix.ru
Roseburia spp.Conjugated linoleic acids (CLAs) rsc.org

Environmental Disposition and Transformations of Cobalt Dilinoleate

Environmental Pathways and Speciation of Cobalt Compounds in General

Cobalt is a naturally occurring element found throughout the environment in rocks, soil, water, and air. uminho.ptcdc.gov Its presence stems from both natural sources and human activities. inchem.org Natural releases include wind-blown dust, volcanic eruptions, and the weathering of rocks. cdc.govinchem.org Anthropogenic sources are more significant and include mining and smelting of cobalt-bearing ores, the burning of fossil fuels, the application of cobalt-containing phosphate (B84403) fertilizers and sewage sludge, and emissions from various industries that use cobalt compounds. inchem.orgcdc.gov

Once released into the atmosphere, cobalt, typically in particulate form, is deposited onto land and water via wet or dry deposition. cdc.govcdc.gov In aquatic systems, cobalt may remain dissolved or sorb to particulate matter and settle into the sediment. inchem.orgcdc.gov Soil and sediment are generally considered the ultimate sinks for cobalt, though this is a dynamic process, and cobalt can be released back into the water column depending on environmental conditions. cdc.gov

The speciation of cobalt, which refers to its chemical form, is critical to its mobility and bioavailability. In the aqueous phase of terrestrial environments, cobalt chemistry is predominantly governed by the Co(II) oxidation state due to the very low solubility of Co(III). nih.gov In both surface and groundwaters, cobalt can exist in the +2 and +3 oxidation states. aloki.hu The mobility and fate of cobalt are heavily influenced by environmental factors such as pH, redox potential, and the concentration of organic matter. cdc.govcobaltinstitute.org At lower pH, the proportion of dissolved, more mobile cobalt increases. cdc.gov Conversely, in alkaline conditions, cobalt is more likely to precipitate as hydroxides or carbonates or adsorb to mineral oxides. cdc.gov Cobalt can also form complex compounds with organic ligands like humic and fulvic acids, which affects its transport and bioavailability. cdc.govaloki.hu

Table 1: General Environmental Pathways and Speciation of Cobalt
AspectDescriptionKey Influencing FactorsPrimary Environmental Sink
SourcesNatural (e.g., rock weathering, volcanic eruptions) and anthropogenic (e.g., mining, fossil fuel combustion, industrial use). cdc.govinchem.orgGeological formations, industrial and agricultural activities.N/A
TransportAtmospheric deposition of particulates; sorption to suspended particles in water. cdc.govcdc.govParticle size, water flow, air currents.N/A
SpeciationPrimarily exists as Co(II) in aqueous systems. nih.gov Can form complexes with inorganic and organic ligands. cdc.govaloki.hupH, redox potential (Eh), presence of complexing agents. cdc.govN/A
FateAdsorption to soil and sediment particles, particularly metal oxides and organic matter. cdc.gov Can be released back into the water under certain conditions (e.g., low pH). cdc.govSoil/sediment composition, pH, redox conditions. cdc.govSoil and Sediment. cdc.gov

Degradation Mechanisms in Aquatic and Terrestrial Environments

There is a lack of specific studies on the photochemical degradation of cobalt dilinoleate. Generally, organic compounds can be susceptible to degradation upon absorbing light radiation. Research on other cobalt complexes, such as cobalt-doped titanium dioxide nanocomposites, has demonstrated photocatalytic activity, where the cobalt species enhances the degradation of organic dyes under visible or UV light. biomedres.usresearchgate.net For instance, a Co-TiO2/rGO composite showed a 99.7% degradation rate for methylene (B1212753) blue under visible light. biomedres.us While this indicates the potential for cobalt to participate in photochemical reactions, direct data on the photodegradation of the linoleate (B1235992) portion of this compound is not available. The photodegradation of a cobalt(II) phthalocyanine (B1677752) complex in a solvent has been observed through the disappearance of its characteristic absorption band over time, suggesting that some complexed forms of cobalt are susceptible to light-induced degradation. researchgate.net

The biological degradation of this compound would involve the breakdown of its linoleic acid component. Linoleic acid is an unsaturated fatty acid that is generally expected to be biodegradable by various microorganisms in the environment. researchgate.net Microorganisms utilize enzymes like lipases to break down fats and oils into fatty acids, which can then be further metabolized for energy. researchgate.net

The cobalt ion released during degradation would follow the established biogeochemical cycles for cobalt. Microorganisms can play a significant role in the transformation of cobalt. Some bacteria and algae have the ability to remove cobalt from water through mechanisms such as biosorption to the cell surface or intracellular accumulation. frontiersin.orgnih.gov Studies have shown that bacteria such as Bacillus subtilis and various Staphylococcus species can accumulate cobalt ions from solutions. nih.gov Furthermore, certain bacteria can reduce the concentration of cobalt in contaminated soils. researchgate.net For example, in one study, the cobalt concentration in a soil sample was reduced by 58% by microorganisms present in animal waste. researchgate.net This microbial interaction transforms the cobalt, affecting its mobility and bioavailability in the environment.

This compound is a salt formed from a weak acid (linoleic acid) and a metal cation (Co²⁺). While safety data sheets indicate it is insoluble in water, it is expected to undergo hydrolysis to some extent when in contact with aqueous systems. promain.co.uk The process would involve the dissociation of the salt into cobalt(II) ions (Co²⁺) and linoleate anions (C₁₈H₃₁O₂⁻). This dissociation is a key step in determining its environmental fate.

Mobility and Transport in Environmental Matrices (e.g., soil, sediment, water)

The mobility of this compound is expected to be low due to its insolubility in water. promain.co.uk As an intact compound, its transport in water would be minimal. However, upon its eventual dissociation or degradation, the mobility of its constituent parts will differ significantly.

Cobalt (Co²⁺): The mobility of the cobalt ion in the environment is highly dependent on the characteristics of the surrounding matrix. cdc.gov In soil and sediment, cobalt adsorbs strongly to particles, especially clay minerals, iron and manganese oxides, and organic matter. cdc.govresearchgate.net This sorption limits its mobility. The mobility of cobalt increases significantly under more acidic conditions (lower pH) and in the presence of chelating agents. cdc.govcdc.govallresearchjournal.com In aquatic systems, dissolved cobalt can be transported with water flow, but a significant portion is expected to partition to suspended solids and sediment. cdc.govnih.govresearchgate.net Studies on lake bottom sediments show that cobalt tends to accumulate in deep water zones. mdpi.com

Linoleate: As an organic anion, linoleate can bind to soil components or be transported in water. Its mobility will be influenced by its solubility and its interaction with organic matter and mineral surfaces in the soil and sediment.

Table 2: Expected Mobility and Transport of this compound Components
ComponentEnvironmental MatrixMobility & Transport Characteristics
Cobalt (Co²⁺)Soil/SedimentGenerally low mobility. Strongly adsorbs to soil particles, metal oxides, and organic matter. cdc.govresearchgate.net Mobility increases with decreasing pH. cdc.gov
WaterCan be transported as a dissolved ion but tends to sorb to suspended particles and settle in sediment. cdc.gov
Linoleate AnionSoil/SedimentMobility depends on sorption to organic matter and mineral surfaces. Expected to undergo biodegradation. researchgate.net
WaterCan be transported as a dissolved anion but is subject to biodegradation by aquatic microorganisms. researchgate.net

Bioaccumulation and Biotransformation in Non-Human Biota (e.g., plants, aquatic invertebrates)

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. For this compound, bioaccumulation potential must be considered for both the cobalt ion and the linoleic acid component.

Cobalt: Cobalt is an essential trace element for some organisms but can be toxic at high concentrations. cobaltinstitute.orgsmujo.id Aquatic organisms can take up cobalt from the surrounding water. frontiersin.org The degree of uptake, or bioavailability, is influenced by water chemistry, including pH, hardness, and the amount of dissolved organic matter. cobaltinstitute.orgcobaltinstitute.org Fish can accumulate heavy metals from their environment, and species living in deep or stagnant waters may show higher concentrations of cobalt, as it tends to accumulate in sediments where these fish may feed. researchgate.netdergipark.org.tr In terrestrial environments, plants absorb cobalt from the soil through their roots, typically as the Co²⁺ cation. aloki.hu The amount of cobalt accumulated in plants increases with the concentration in the soil. researchgate.net

Linoleic Acid: As a common fatty acid, linoleic acid is a nutrient that can be readily metabolized by most organisms. It is a component of lipids and is unlikely to bioaccumulate in the same manner as persistent organic pollutants because it is subject to normal metabolic pathways.

Biotransformation of cobalt within organisms is limited, as it is an element. However, it can be incorporated into organic molecules. The most well-known biotransformation is the incorporation of cobalt into the structure of vitamin B12 (cobalamin) by certain microorganisms. mdpi.com In plants and animals, the absorbed cobalt ion may bind to various proteins and other biomolecules.

The bioaccumulation potential of a substance is often indicated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. indianchemicalregulation.comsfu.ca A high BCF value (e.g., >2000 to 5000) suggests a high potential for bioaccumulation. indianchemicalregulation.com While specific BCF data for this compound are unavailable, the focus would be on the cobalt ion, which can be accumulated by aquatic life. smujo.id

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and materials. researchgate.net It is widely employed to understand the geometry, bonding, and electronic properties of transition metal complexes, including those of cobalt. researchgate.netrevistabionatura.com For cobalt dilinoleate, DFT calculations can elucidate the intricate relationship between the central cobalt(II) ion and the two linoleate (B1235992) ligands.

DFT studies on analogous cobalt(II) carboxylate and related complexes reveal crucial insights into the nature of the metal-ligand bond. iucr.orgrsc.org These calculations can determine optimized molecular geometries, including the bond lengths and angles of the coordination sphere around the cobalt ion. sci-hub.se For instance, DFT can predict whether the carboxylate groups of the linoleate ligands bind to the cobalt center in a monodentate, bidentate chelating, or bridging fashion, with studies on similar systems suggesting that a bridging bidentate mode often has a stronger affinity. rsc.org

Furthermore, DFT provides a detailed picture of the electronic properties. Analyses such as Mulliken charges, Mayer bond orders, and Natural Bond Orbital (NBO) analysis quantify the charge distribution and the degree of covalent versus ionic character in the Co-O bonds. sci-hub.sersc.orgijcrcps.com These calculations typically show a significant transfer of electron density from the oxygen atoms of the carboxylate groups to the cobalt ion, confirming the coordination bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. sci-hub.seijcrcps.com This information is vital for explaining the catalytic activity of this compound, as the frontier orbitals are key to its interaction with other species, like hydroperoxides in autoxidation processes. osti.gov

Table 1: Illustrative DFT-Calculated Parameters for a Model Co(II)-Carboxylate Complex

ParameterCalculated ValueSignificance
Co-O Bond Length~2.0 - 2.1 ÅIndicates the distance between the cobalt ion and the coordinating oxygen atoms of the linoleate ligands.
O-Co-O Bond AngleVaries (e.g., ~60° for chelate, >90° for tetrahedral/octahedral)Defines the coordination geometry around the cobalt center (e.g., tetrahedral, octahedral). iucr.org
Mulliken Charge on Co+1.2 to +1.5 |e|Represents the partial positive charge on the cobalt atom, indicating charge transfer from the ligands. sci-hub.se
Mayer Bond Order (Co-O)~0.4 - 0.6Quantifies the covalent character of the metal-ligand bond; values less than 1 suggest a bond with significant ionic character. rsc.org
HOMO-LUMO Energy Gap2.5 - 3.5 eVRelates to the electronic stability and reactivity of the complex; a smaller gap suggests higher reactivity. sci-hub.se

Molecular Dynamics (MD) Simulations for Ligand-Metal Dynamics and Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov For a large and flexible molecule like this compound, MD simulations provide invaluable insights into its dynamic behavior, which is not captured by static quantum chemistry calculations. Such simulations are crucial for understanding how the compound interacts with its environment, for instance, within a polymer matrix during the curing of alkyd-based coatings. uva.nluva.nl

MD simulations can model the conformational flexibility of the long, unsaturated alkyl chains of the linoleate ligands. This is important for understanding how the molecule orients itself and interacts with surrounding polymer chains, affecting properties like solubility and dispersion. Furthermore, simulations can reveal the dynamics of the coordination sphere itself. nih.gov While DFT provides a static picture of the Co-O bonds, MD can show how these bonds vibrate, stretch, and bend over time, and whether ligands can exchange or dissociate.

A key application of MD for this compound is to study the transport and interaction mechanism of the active species. For example, in the context of paint drying, it has been proposed that metal ions can diffuse through the binding medium by "hopping" from one carboxylate group to another, a dynamic process that can be investigated with MD simulations. uva.nluva.nljoenhermans.nl MD can also be used to simulate the interaction of the cobalt complex with oxygen or hydroperoxide molecules, providing a dynamic view of how reactants approach the catalytic center before a chemical reaction occurs. Parameters like the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecular structure throughout the simulation. nih.gov

Table 2: Key Outputs from a Hypothetical MD Simulation of this compound

Simulation OutputDescriptionInsight for this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time. nih.govAssesses the overall structural stability of the complex and the flexibility of the linoleate chains.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central point.Characterizes the structure of the coordination shell around the Co ion and its interaction with solvent or polymer matrix atoms.
Ligand-Metal Bond DynamicsAnalysis of the fluctuations in bond lengths and angles over the simulation time.Reveals the strength and lability of the Co-O coordination bonds.
Diffusion CoefficientQuantifies the rate at which the complex moves through the simulation box.Helps understand the mobility of the catalyst within a medium like a paint film. uva.nljoenhermans.nl

Computational Modeling of Catalytic Reaction Pathways and Energy Landscapes

This compound is primarily known for its catalytic activity as a "drier" or siccative in paints and inks, where it accelerates the autoxidation and cross-linking of unsaturated oils. mdpi-res.commdpi.com Computational modeling, particularly using DFT, is essential for mapping the intricate reaction pathways and energy landscapes of this catalytic process. frontiersin.orgnih.gov Such studies provide a molecular-level understanding of how the catalyst functions, which is difficult to obtain through experimental means alone.

The catalytic cycle of cobalt driers is understood to proceed via a radical mechanism, often described by a Haber-Weiss-like cycle. researchgate.net This involves the decomposition of hydroperoxides (ROOH), which are naturally formed on the unsaturated fatty acid chains. Computational models can calculate the Gibbs free energies and activation barriers for the key elementary steps: osti.gov

Initiation: The Co(II) complex reacts with a hydroperoxide to form a Co(III) species and an alkoxy radical (RO•).

Propagation: The Co(III) species then reacts with another hydroperoxide, regenerating the Co(II) catalyst and producing a peroxyl radical (ROO•).

DFT calculations can model the transition state structures for these redox reactions, providing the activation energy for each step. osti.govresearchgate.net This allows researchers to identify the rate-determining step of the catalytic cycle and understand how the ligand environment (in this case, the linoleate anions) influences the catalyst's efficiency. By comparing the energy profiles of different potential pathways, these models can validate or refine proposed mechanisms. marquette.edu This knowledge is critical for designing more active or selective catalysts. frontiersin.org

Table 3: Simplified Energy Landscape for a Cobalt-Catalyzed Haber-Weiss Cycle

Reaction StepExemplary ReactionTypical Calculated ΔG (Activation Energy)Significance
Step 1 (Reduction of ROOH)CoII + ROOH → CoIII-OH + RO•10-15 kcal/molEnergy barrier for the formation of the highly reactive alkoxy radical, which initiates cross-linking.
Step 2 (Oxidation of ROOH)CoIII-OH + ROOH → CoII + ROO• + H₂O15-20 kcal/molEnergy barrier for the regeneration of the active catalyst and formation of the peroxyl radical.
Overall Cycle2 ROOH → RO• + ROO• + H₂O-The overall cycle efficiently converts hydroperoxides into reactive radicals that drive polymerization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. rsc.orgmdpi.com In the field of catalysis, QSAR can be a powerful tool for predicting the performance of new catalysts and guiding their rational design, thus reducing the need for extensive trial-and-error synthesis and testing. nsf.govnih.govcatalysis.blog

While specific QSAR models for this compound are not widely published, the methodology can be readily applied to this class of compounds. A QSAR study on metal soap driers would aim to build a model in the form of:

Activity = f (Molecular Descriptors)

Here, the "activity" could be an experimentally measured parameter like the paint drying time, the rate of oxygen consumption, or the catalytic efficiency in hydroperoxide decomposition. mst.dk The "molecular descriptors" are numerical values that represent the structural, electronic, or steric properties of the catalyst. mdpi.com

For a series of metal carboxylates (e.g., varying the metal from Co to Mn, Fe, or V, and varying the carboxylate from linoleate to oleate (B1233923), stearate, etc.), relevant descriptors could include:

Electronic Descriptors: The redox potential of the M(II)/M(III) couple, DFT-calculated HOMO/LUMO energies, or partial charges on the metal atom. nih.govresearchgate.net

Steric/Geometric Descriptors: The size of the metal ion, the length and branching of the fatty acid chain, or calculated parameters describing the bulkiness around the active site.

Physicochemical Properties: Calculated logP (lipophilicity) or solubility parameters. researchgate.net

By applying statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) to a dataset of these compounds, a predictive QSAR model can be developed. nsf.govresearchgate.netnih.gov Such a model could then be used to predict the reactivity of a hypothetical new catalyst, like a cobalt complex with a modified fatty acid ligand, before it is synthesized. acs.org

Table 4: Hypothetical Data Structure for a QSAR Model of Metal Soap Driers

CompoundDescriptor 1 (e.g., Redox Potential)Descriptor 2 (e.g., Ligand Chain Length)Descriptor 3 (e.g., Steric Hindrance Index)Measured Activity (e.g., Drying Time)
This compoundValueValueValueValue
Manganese dilinoleateValueValueValueValue
Cobalt(II) oleateValueValueValueValue
Cobalt(II) stearateValueValueValueValue
... (other compounds)............

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes to Tailored Cobalt Dilinoleate Derivatives

The properties of a metal complex are intrinsically linked to the ligands surrounding the central metal ion. A significant future research direction lies in the synthesis of novel derivatives of this compound by modifying its molecular structure. This involves exploring new synthetic pathways to create tailored molecules with enhanced or entirely new functionalities.

Research into the synthesis of other cobalt(II) complexes provides a roadmap for this exploration. Studies have demonstrated the creation of novel cobalt complexes by incorporating various organic ligands, such as 2-aminobenzimidazole-thiazoline unex.es or hydrazone derivatives. orientjchem.org These synthetic strategies often involve reacting a cobalt(II) salt with a carefully chosen ligand under specific conditions, such as refluxing in an ethanol (B145695) solution, to yield new molecular structures with unique coordination environments. orientjchem.org

Future work on this compound could adopt similar principles. Researchers may investigate:

Mixed-Ligand Systems: Introducing secondary ligands to the cobalt center alongside the dilinoleate moiety. This approach, which has been used to create mixed-ligand copper and cobalt complexes, can fine-tune the electronic and steric properties of the final compound. orientjchem.org

Modification of the Linoleic Acid Backbone: Chemically altering the linoleic acid chain before it is reacted with cobalt. This could involve epoxidation, hydroxylation, or other functionalizations of the double bonds to create derivatives with different solubility, reactivity, and thermal stability.

Advanced Synthesis Techniques: Employing methods like solvothermal or microwave-assisted synthesis, which are used to produce cobalt-based metal-organic frameworks (MOFs) and other complex structures, could lead to novel this compound derivatives with controlled morphologies and properties. srce.hrnih.gov

By systematically exploring these synthetic routes, it will be possible to create a library of this compound derivatives, each tailored for specific high-performance applications, from advanced catalysts to functional materials.

Development of Highly Efficient and Sustainable Catalytic Systems

Cobalt compounds are recognized for their catalytic prowess, often providing a more abundant and cost-effective alternative to precious metal catalysts like palladium and rhodium. mdpi.comcnr.it this compound is already known to function as a catalyst in polymerization reactions, such as in the synthesis of polyesters and polyamides. ontosight.ai A major avenue for future research is to enhance its catalytic efficiency and expand its use in sustainable chemical processes.

Key areas of development include:

Transfer Hydrogenation: Cobalt-based MOFs have proven to be effective heterogeneous catalysts for the transfer hydrogenation of carbonyl compounds derived from biomass, using green hydrogen sources like isopropanol (B130326) and notably without the need for a base. rsc.org Future studies could investigate this compound's activity in similar reactions, leveraging its solubility in organic media for homogeneous catalysis or supporting it on solid matrices for heterogeneous applications.

Oxidation Catalysis: As a "drier" in paints, cobalt linoleate (B1235992) acts as an oxidation catalyst. mfa.org This intrinsic property can be harnessed for other selective oxidation reactions, which are fundamental in industrial chemistry. Research has shown that cobalt-based MOFs outperform homogeneous cobalt salts in the selective oxidation of alcohols, demonstrating the potential for developing robust and reusable cobalt catalysts. mdpi.com

Hydrogenation of Biofuels: Research into improving the oxidative stability of biodiesel has utilized cobalt complexes as catalysts for the selective hydrogenation of unsaturated fatty acid methyl esters, such as methyl linoleate. mdpi.com This directly relates to this compound, suggesting its potential application in upgrading biofuels. Optimizing reaction conditions can control the degree of saturation, enhancing fuel properties.

A summary of research findings on the cobalt-catalyzed hydrogenation of methyl linoleate highlights the potential for controlled catalytic systems.

CatalystReaction TimeKey Product DistributionObservation
C6-Pd6 hoursSequential conversion of C18:2 to C18:1Demonstrates intermediate steps in hydrogenation. mdpi.com
C6-Pd12 hoursFurther conversion to C18:0Product selectivity is dependent on kinetic control of the reaction. mdpi.com
Co, Ni, and Pd Complexes3 hoursPartial hydrogenation achievedReaction time is a key factor in controlling the final product composition. mdpi.com

Future work will focus on designing catalytic systems based on this compound that offer high selectivity, operate under mild conditions, and are recyclable, contributing to the principles of green and sustainable chemistry. rsc.orgmdpi.com

Integration of this compound into Advanced Materials (e.g., Metal-Organic Frameworks, Nanomaterials)

The integration of this compound into advanced materials like Metal-Organic Frameworks (MOFs) and nanomaterials represents a frontier with significant potential. These materials are prized for their high surface area, tunable porosity, and unique electronic properties.

Nanomaterials: this compound is explicitly mentioned as a compound that can be used to produce cobalt-based nanoparticles. ontosight.ai These nanoparticles have emerging applications in medicine, electronics, and energy storage. ontosight.aitexilajournal.com Future research will likely focus on controlling the synthesis of these nanoparticles from this compound to achieve specific sizes, shapes, and surface properties. Green synthesis methods, which use plant extracts or other eco-friendly reducing agents, are a particularly promising and sustainable approach for producing cobalt nanoparticles with enhanced biocompatibility. texilajournal.commdpi.comrsc.org Ultrafine cobalt nanoparticles are also being explored as hosts to improve the performance of next-generation batteries, such as lithium-sulfur batteries. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Cobalt-based MOFs are extensively studied for gas storage, separation, and catalysis. mdpi.comcd-bioparticles.netfrontiersin.org While no MOFs have been explicitly synthesized from this compound, the use of carboxylates as organic linkers is a fundamental principle of MOF chemistry. srce.hrnih.gov

The long, flexible, and hydrophobic nature of the dilinoleate ligand makes it an intriguing candidate for creating novel MOFs with unique properties:

Hydrophobic Pores: MOFs constructed with this compound could feature highly hydrophobic internal pores, making them suitable for the selective adsorption of nonpolar molecules or for carrying out catalysis in non-aqueous environments.

Flexible Frameworks: The flexibility of the dilinoleate chain could lead to dynamic MOF structures that respond to external stimuli like guest molecules, pressure, or temperature.

Hierarchical Structures: The long chain length could be used to template the formation of hierarchical MOFs with both micro- and mesopores, which is beneficial for the diffusion of bulky molecules in catalytic applications.

The table below summarizes common synthesis methods for cobalt-based MOFs, which could be adapted for use with this compound as a ligand or co-ligand.

Synthesis MethodTypical ReagentsConditionsReference
SolvothermalCo(NO₃)₂·6H₂O, Oxalic Acid, DMF, TEA120°C for 4 hours srce.hr
SolvothermalCo₄O₄ cluster, H₂bda, Pyridine150°C for 9 days csic.es
HydrothermalCo(II) ions, Flexible Carboxylate LigandHydrothermal conditions nih.gov
SolvothermalCo(NO₃)₂, Anthracene Tetracarboxylate Ligand, DMF/DMSO100°C for 48 hours d-nb.info

Further Understanding of Fundamental Biological Interactions and Environmental Fate

As the applications of this compound expand, a thorough understanding of its interactions with biological systems and its long-term environmental fate becomes imperative. Cobalt is an essential trace element for humans as a component of vitamin B12, but can be toxic at higher concentrations. ontosight.aimdpi.com The environmental impact of cobalt mining and processing is also a significant concern, linked to water pollution and ecosystem disruption. earth.orggloballandscapesforum.orgijsrem.commetals.co

Future research must specifically address the lifecycle of this compound:

Toxicology and Bioavailability: The toxicity of cobalt compounds depends on their form and solubility. nih.govnih.gov Studies are needed to determine the specific toxicological profile of this compound. Its partial solubility in organic environments and its decomposition into cobalt ions and linoleic acid will influence how it is absorbed and metabolized. Research on how cobalt concentrations affect the fatty acid profiles in organisms like microalgae provides a model for such investigations. cabidigitallibrary.org

Environmental Fate and Degradation: Linoleic acid is a biodegradable fatty acid. However, the persistence of the cobalt component in soil and water systems needs to be quantified. Research is required to understand how this compound partitions in the environment, its potential for bioaccumulation in food chains, and its degradation pathways.

Allergenic Potential: Cobalt is a known skin allergen that can cause allergic contact dermatitis. researchgate.net Given that related fatty acid salts are used in consumer products, the potential for this compound to act as a sensitizer (B1316253) upon dermal exposure warrants investigation.

The table below summarizes key considerations for cobalt compounds that necessitate further specific research for this compound.

Area of ConcernKey Research Question for this compoundRelevant Finding for General Cobalt Compounds
Human HealthWhat is the specific oral and dermal toxicity profile?Cobalt can be toxic at high concentrations and is a known skin allergen. ontosight.airesearchgate.net
Environmental ImpactHow does it persist and bioaccumulate in soil and aquatic systems?Cobalt mining and release can lead to water and soil pollution. earth.orgijsrem.com
BioavailabilityHow readily are cobalt ions released in biological fluids?Solubility and cellular interactions determine the release of active cobalt ions. nih.govnih.gov

Applications in Green Chemistry and Sustainable Technologies

A significant driving force for future research into this compound is its alignment with the principles of green chemistry and the development of sustainable technologies. Cobalt is considered a critical metal for the green transition, essential for batteries and catalysts that underpin a low-carbon economy. lu.se

Emerging applications for this compound in this domain include:

Catalysts from Renewable Feedstocks: Linoleic acid is derived from vegetable oils, a renewable resource. Using it as a ligand to create catalysts like this compound is a prime example of green chemistry. Future work will aim to develop catalytic processes that are not only efficient but also based on sustainable and biodegradable components. nih.gov

Sustainable Materials: The development of polymers and coatings from renewable sources is a major goal of sustainable technology. This compound's role as a drier or catalyst in polymerization can be applied to bio-based resins and coatings, reducing the reliance on petroleum-derived products.

CO₂ Conversion: Cobalt-based catalysts are being intensely investigated for the hydrogenation of carbon dioxide into valuable chemicals and fuels, such as methane (B114726) and higher hydrocarbons. mdpi.com This represents a key technology for carbon capture and utilization (CCU). Future research could explore the potential of this compound, either as a homogeneous catalyst or as a precursor for heterogeneous catalysts, in these transformative reactions.

Energy Storage: While much of the focus in batteries is on cobalt oxides, novel materials are constantly being sought. The development of cobalt nanoparticles from this compound could feed into research on advanced electrode materials or electrocatalysts for metal-air batteries, which promise higher energy densities. rsc.org

By focusing on these areas, research into this compound can contribute to creating technologies that are both high-performing and environmentally responsible, securing its role as a valuable compound in a sustainable future.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing cobalt dilinoleate in laboratory settings?

  • Methodology : Synthesis typically involves reacting cobalt salts (e.g., cobalt chloride) with linoleic acid under controlled stoichiometric conditions. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination to cobalt, nuclear magnetic resonance (NMR) for structural validation, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify cobalt content. Purity assessment via thin-layer chromatography (TLC) and elemental analysis is critical for reproducibility .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the linoleate ligand. Document solvent choice (e.g., ethanol or hexane) and reaction temperature, as these influence yield and crystallinity.

Q. How can researchers validate the identity of this compound when working with commercially sourced or synthesized samples?

  • Methodology : Cross-reference spectral data (FTIR, NMR) with published spectra for cobalt carboxylates. Use X-ray diffraction (XRD) to confirm crystalline structure if available. Compare the CAS RN (6401-84-9) and molecular formula (C₃₆H₆₂CoO₄) with certified reference materials. For impurities, employ gas chromatography-mass spectrometry (GC-MS) to detect residual linoleic acid or solvent byproducts .

Q. What are the primary physicochemical properties of this compound relevant to its role as an anionic surfactant?

  • Methodology : Measure critical micelle concentration (CMC) using surface tension or conductivity assays. Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evaluate solubility in polar/nonpolar solvents to determine compatibility with experimental matrices (e.g., polymer blends or lipid bilayers) .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on the safety and toxicity of this compound in biological systems?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines, comparing results with existing literature. Address discrepancies by varying experimental parameters (e.g., exposure time, concentration gradients). Use octanol/water partition coefficient (log P) predictions to assess bioaccumulation potential, noting that high log P (>17) values suggest limited dermal absorption but possible persistence in lipid-rich tissues .
  • Data Contradiction Analysis : Differences in toxicity outcomes may arise from impurity profiles (e.g., free cobalt ions) or assay sensitivity. Validate findings with orthogonal methods, such as comet assays for genotoxicity or cytokine profiling for inflammatory responses.

Q. What mechanistic insights explain this compound’s role in stabilizing lipid-based formulations (e.g., pharmaceuticals or cosmetics)?

  • Methodology : Employ molecular dynamics simulations to study interactions between this compound and lipid bilayers. Experimentally, use small-angle X-ray scattering (SAXS) to observe micelle formation and stability under varying pH/temperature conditions. Correlate results with oscillatory rheology to quantify viscoelastic changes in formulations .

Q. How can researchers design experiments to investigate this compound’s catalytic activity in oxidation-reduction reactions?

  • Methodology : Monitor cobalt’s redox state using X-ray photoelectron spectroscopy (XPS) during reactions. Design kinetic studies with substrates like linoleic acid peroxides, measuring reaction rates via UV-Vis spectroscopy (e.g., conjugated diene formation at 234 nm). Control for autoxidation by conducting experiments under inert atmospheres .

Methodological Frameworks for Research Design

Q. How to formulate a PICOT-style research question for studying this compound’s effects on lipid oxidation in in vitro models?

  • Population : Cultured hepatocytes or adipocytes.
  • Intervention : Exposure to this compound (0.1–100 μM).
  • Comparison : Untreated cells or cells exposed to cobalt stearate.
  • Outcome : Quantification of lipid peroxidation markers (e.g., malondialdehyde via thiobarbituric acid assay).
  • Time : 24–72 hours.
  • Rationale : This framework ensures specificity and aligns with mechanistic toxicology research goals .

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s environmental persistence?

  • Methodology : Use blinded data analysis and pre-register hypotheses. Incorporate negative controls (e.g., cobalt-free analogs) and validate findings with independent analytical techniques (e.g., LC-MS for degradation product identification). Cross-reference results with regulatory databases (e.g., EPA’s ECOTOX) to contextualize environmental risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.